
3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple carboxylic acid groups, which contribute to its reactivity and versatility in various chemical processes. It is often used as an intermediate in the synthesis of more complex molecules and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate typically involves the reaction of benzene derivatives with carboxylating agents. One common method involves the use of benzene-1,2,4,5-tetracarboxylic acid as a starting material, which undergoes further functionalization to introduce additional carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the carboxylic acid groups to form alcohols or other derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate has numerous applications in scientific research:
Biology: The compound’s reactivity makes it useful in the development of biochemical assays and probes.
Mécanisme D'action
The mechanism by which 3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate exerts its effects involves its ability to interact with various molecular targets. The multiple carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability. These interactions play a crucial role in its applications in catalysis, material science, and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid: This compound shares a similar structure but lacks the additional carboxylic acid groups present in 3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate.
3,3’,5,5’-Biphenyltetracarboxylic acid: Another related compound with a biphenyl structure, used in similar applications.
Uniqueness
The uniqueness of this compound lies in its multiple carboxylic acid groups, which enhance its reactivity and versatility. This makes it particularly valuable in the synthesis of complex materials and in applications requiring strong coordination properties .
Propriétés
Numéro CAS |
828922-42-5 |
|---|---|
Formule moléculaire |
C20H18O20 |
Poids moléculaire |
578.3 g/mol |
Nom IUPAC |
3-(2,3,5,6-tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate |
InChI |
InChI=1S/C20H10O16.4H2O/c21-13(22)3-1-4(14(23)24)8(18(31)32)11(7(3)17(29)30)12-9(19(33)34)5(15(25)26)2-6(16(27)28)10(12)20(35)36;;;;/h1-2H,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);4*1H2 |
Clé InChI |
LSNAZNOIXFJYOK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C2=C(C(=CC(=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)
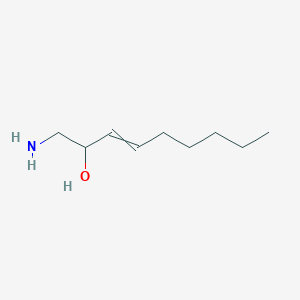
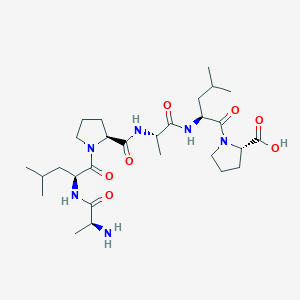
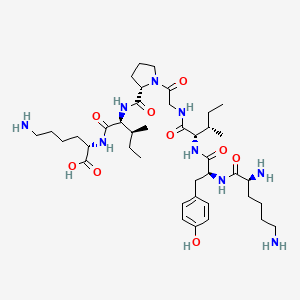
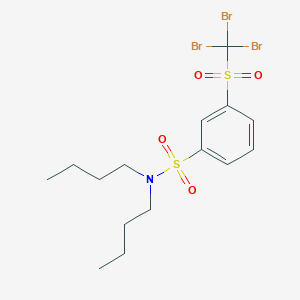
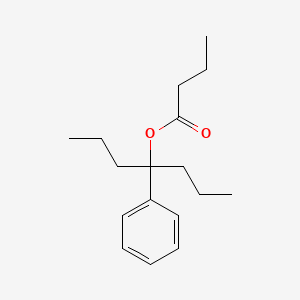
![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)
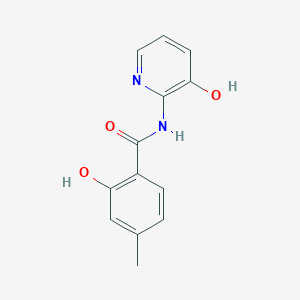

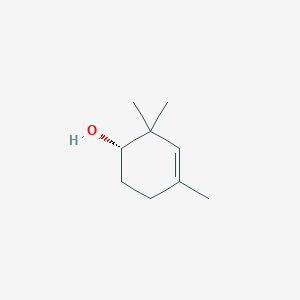
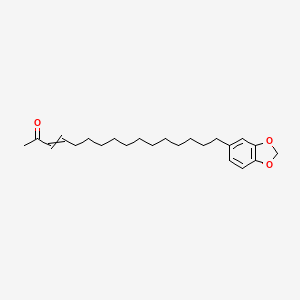
![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
